molecular formula C14H18N4O2 B5070788 N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea

N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea

货号 B5070788
分子量: 274.32 g/mol
InChI 键: YXSLQPVSUMNXET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea, also known as IMMU-132, is a novel drug that has shown promising results in the treatment of various types of cancer. This drug is a conjugate of SN-38, a topoisomerase I inhibitor, and a monoclonal antibody against Trop-2, a cell surface glycoprotein that is overexpressed in many types of cancer.

作用机制

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea involves the selective targeting of cancer cells through the Trop-2 antigen. Once the conjugate binds to the cancer cell, it is internalized and the SN-38 molecule is released, leading to the inhibition of topoisomerase I and subsequent DNA damage and cell death.
Biochemical and Physiological Effects
N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity. The drug is primarily metabolized in the liver and excreted in the feces. In addition, N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has been shown to have a high degree of specificity for cancer cells, with minimal off-target effects.

实验室实验的优点和局限性

N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has several advantages for use in laboratory experiments. The drug is highly specific for cancer cells, which allows for the selective targeting of tumor cells in vitro and in vivo. In addition, the conjugate has a long half-life, which allows for sustained drug exposure in animal models. However, one limitation of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea is its high cost, which may limit its use in some laboratory settings.

未来方向

There are several future directions for the development of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea. One potential application is the use of the drug in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, there is ongoing research into the use of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea for the treatment of other types of cancer, such as pancreatic and colorectal cancer. Finally, there is interest in the development of new conjugates that target other cell surface antigens, which may expand the utility of this approach for the treatment of cancer.

合成方法

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea involves the conjugation of SN-38 with a monoclonal antibody against Trop-2. This process is achieved through a series of chemical reactions that involve the modification of both the antibody and the drug molecule. The resulting conjugate is a stable and highly specific targeting agent that can selectively deliver the drug to cancer cells.

科学研究应用

N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, ovarian, and bladder cancer. In these studies, N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has shown significant antitumor activity, with response rates ranging from 30% to 50%.

属性

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-3-(5-methoxy-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-3-4-12(20-2)7-13(10)18-14(19)16-6-5-11-8-15-9-17-11/h3-4,7-9H,5-6H2,1-2H3,(H,15,17)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLQPVSUMNXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)NC(=O)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。